Tirucallol
Overview
Description
Tirucallol is a triterpenoid compound isolated from various species of the Euphorbia genus, such as Euphorbia tirucalli and Euphorbia lactea . It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties . The compound has a molecular formula of C30H50O and a molecular weight of 426.71 g/mol .
Scientific Research Applications
Tirucallol has a wide range of scientific research applications in various fields:
Mechanism of Action
Target of Action
Tirucallol, a triterpene isolated from Euphorbia lactea, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of inflammation, and their primary function is to fight infection by ingesting microorganisms and releasing enzymes that kill the pathogens .
Mode of Action
This compound exerts its anti-inflammatory effect by interacting with neutrophils and inhibiting their migration . It also affects macrophage functions. In lipopolysaccharide-stimulated macrophages, non-toxic concentrations of this compound potently inhibit nitrite production . This reduction in nitric oxide is a consequence of the inhibition of inducible nitric oxide synthase expression . This compound also slightly affects the generation of prostaglandin E2 .
Biochemical Pathways
It is known that this compound plays a role in the inflammatory response pathway by inhibiting the migration of neutrophils . It also impacts the nitric oxide pathway by inhibiting the expression of inducible nitric oxide synthase
Pharmacokinetics
In silico studies suggest that this compound has low gastrointestinal absorption, which could impact its bioavailability when administered orally
Result of Action
The primary result of this compound’s action is a reduction in inflammation. By inhibiting neutrophil migration and nitric oxide production, this compound can decrease the inflammatory response . This makes it potentially useful in the treatment of conditions characterized by excessive inflammation.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tirucallol interacts with various enzymes and proteins in biochemical reactions. For instance, the genes EutTTS4 and EutTTS5, which encode for euphol/tirucallol and this compound synthase, are highly expressed in leaf and stem tissue . These enzymes play a crucial role in the synthesis of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is likely to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Tirucallol can be synthesized through various methods, including ultrasonic-assisted nebulization extraction coupled with solid-phase extraction (UANE-SPE) . This method involves the use of ultrasonic waves to enhance the extraction efficiency of this compound from plant materials. The experimental conditions, such as the type of extraction solvent, sample amount, type and amount of sorbent, extraction time, and volume of the elution solvent, are optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the dried roots of Euphorbia pekinensis using ethanol extraction . This method is followed by purification steps to isolate this compound in its pure form. The process is designed to be efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tirucallol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives and reduced forms of the compound . These products are often studied for their enhanced biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Tirucallol is structurally similar to other triterpenoids, such as euphol, euphorbol, and lanosterol . it is unique in its specific biological activities and mechanisms of action. For example:
Euphol: Similar in structure but has distinct anti-inflammatory properties.
Euphorbol: Known for its anti-cancer activities.
Lanosterol: Primarily studied for its role in cholesterol biosynthesis.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-HGKXYCPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317294 | |
Record name | (+)-Tirucallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tirucallol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-46-5 | |
Record name | (+)-Tirucallol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirucallol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tirucallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tirucallol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 134.5 °C | |
Record name | Tirucallol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities associated with tirucallol?
A1: this compound has demonstrated notable anti-inflammatory [, ] and antifungal [] activities. Additionally, research suggests potential antidiabetic and anticholinesterase properties [].
Q2: How does this compound exert its anti-inflammatory effects?
A2: Studies using human aortic endothelial cells (HAEC) show that this compound significantly inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), both crucial for leukocyte adhesion and atherogenesis [, ]. Furthermore, this compound reduces monocyte binding to TNF-α stimulated HAECs and attenuates the phosphorylation of NFkB p65, a key inflammatory signaling molecule [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C30H50O, and its molecular weight is 426.72 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: this compound is commonly characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , ], and infrared (IR) spectroscopy []. These methods provide insights into the compound's structure, purity, and presence in complex mixtures.
Q5: What are the primary natural sources of this compound?
A5: this compound is found in various plant species, notably those belonging to the Euphorbia genus. Significant sources include Euphorbia tirucalli [, , , , , ], Euphorbia kansui [, ], and Pistacia vera (Pistachio) [].
Q6: How is this compound biosynthesized in plants?
A6: this compound biosynthesis involves the cyclization of the triterpene precursor squalene, a process catalyzed by oxidosqualene cyclases (OSCs) [, ]. Research on Euphorbia tirucalli identified EtOSC5 as a key OSC involved in this compound production, yielding both this compound and its isomer euphol [].
Q7: Have computational methods been used to study this compound?
A8: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with specific targets. One study explored the binding of this compound with the ecdysone receptor of lepidopteran pests []. The results suggested potential for this compound to act as an ecdysone agonist or antagonist, offering insights into its insecticidal properties.
Q8: What analytical methods are employed to quantify this compound?
A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in plant materials and extracts [, , ]. This method allows for the separation and quantification of this compound from other compounds present in complex matrices.
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